5-Iodovanillic acid 5-Iodovanillic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16522681
InChI: InChI=1S/C8H7IO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H7IO4
Molecular Weight: 294.04 g/mol

5-Iodovanillic acid

CAS No.:

Cat. No.: VC16522681

Molecular Formula: C8H7IO4

Molecular Weight: 294.04 g/mol

* For research use only. Not for human or veterinary use.

5-Iodovanillic acid -

Specification

Molecular Formula C8H7IO4
Molecular Weight 294.04 g/mol
IUPAC Name 4-hydroxy-3-iodo-5-methoxybenzoic acid
Standard InChI InChI=1S/C8H7IO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12)
Standard InChI Key HAOSLIWMPLNZEB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=CC(=C1)C(=O)O)I)O

Introduction

Structural and Molecular Characteristics

5-Iodovanillic acid is systematically named 4-hydroxy-3-iodo-5-methoxybenzoic acid, with a molecular weight of 294.04 g/mol. Its structure consists of a benzoic acid backbone modified by methoxy (-OCH₃), hydroxy (-OH), and iodine (-I) groups at the 5-, 4-, and 3-positions, respectively. The iodine atom introduces significant steric and electronic effects, enhancing the compound’s reactivity in substitution and oxidation reactions compared to non-halogenated vanillic acid derivatives.

PropertyValue
Molecular FormulaC₈H₇IO₄
IUPAC Name4-hydroxy-3-iodo-5-methoxybenzoic acid
Molecular Weight294.04 g/mol
Canonical SMILESCOC1=C(C(=CC(=C1)C(=O)O)I)O

Synthetic Routes and Optimization

Iodination of Vanillin

The synthesis of 5-iodovanillic acid typically begins with the iodination of vanillin (4-hydroxy-3-methoxybenzaldehyde). A validated method involves ultrasound-promoted iodination using molecular iodine (I₂) and hydrogen peroxide (H₂O₂) in aqueous medium . Under sonication, vanillin reacts with iodine at room temperature for 30 minutes, yielding 5-iodovanillin (C₈H₇IO₃) with a 99% yield .

Reaction Conditions:

  • Reactants: Vanillin (2 mmol), I₂ (2–4 mmol), H₂O₂ (4–8 mmol)

  • Solvent: Water (10 mL)

  • Time: 0.5 hours

  • Purification: Column chromatography on silica gel

Chemical Reactivity and Functionalization

The iodine substituent in 5-iodovanillic acid enables diverse chemical transformations:

Nucleophilic Substitution

The iodine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) with reagents such as sodium methoxide or amines. This reactivity is leveraged in medicinal chemistry to introduce functional groups that modulate bioactivity .

Oxidation and Reduction

  • Oxidation: The compound can be further oxidized to quinone derivatives using strong oxidizing agents like KMnO₄.

  • Reduction: Catalytic hydrogenation or reducing agents (e.g., NaBH₄) may reduce the carboxylic acid group, though this is less common due to the stability of the aromatic system.

Applications in Pharmaceutical Research

Intermediate in Vanilloid Synthesis

5-Iodovanillic acid serves as a precursor in the synthesis of vanilloid receptor ligands. For instance, 5′-iodoresiniferatoxin (I-RTX), an ultrapotent antagonist of the TRPV1 ion channel, is synthesized from 5-iodovanillin derivatives . The iodine atom enhances binding affinity to TRPV1, demonstrating the critical role of halogenation in drug design .

Comparative Analysis with Analogues

CompoundSubstituentMolecular Weight (g/mol)Key Applications
Vanillic AcidH at 3-position168.14Antioxidant, food additive
5-Chlorovanillic AcidCl at 5-position202.59Antimicrobial studies
5-Iodovanillic AcidI at 5-position294.04Pharmaceutical intermediate

The iodine atom in 5-iodovanillic acid confers higher molecular weight and polarizability compared to chlorine or hydrogen analogues, enhancing its utility in radiolabeling and targeted drug delivery.

Challenges and Future Directions

Current limitations in 5-iodovanillic acid research include:

  • Synthetic Scalability: Industrial production requires optimization of oxidation steps to improve yield and purity.

  • Biological Data Gap: In vitro and in vivo studies are needed to validate hypothesized antifungal and TRPV1-modulating effects.

  • Green Chemistry: Exploring enzymatic or catalytic methods to reduce reliance on harsh reagents like CrO₃.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator